molecular formula C8H8FIOS B6286836 (2-Fluoro-3-iodo-6-methoxyphenyl)(methyl)sulfane CAS No. 2635937-43-6

(2-Fluoro-3-iodo-6-methoxyphenyl)(methyl)sulfane

Cat. No.: B6286836
CAS No.: 2635937-43-6
M. Wt: 298.12 g/mol
InChI Key: XKSVDIRGQJRDED-UHFFFAOYSA-N
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Description

Significance of Aryl Halides and Alkyl Sulfanes in Building Block Chemistry

Aryl halides, which contain a halogen atom bonded to an aromatic ring, are fundamental building blocks in organic synthesis. researchgate.netbldpharm.comresearchgate.net Their importance stems largely from their ability to participate in a wide array of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. researchgate.net These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net The identity of the halogen (F, Cl, Br, I) influences the reactivity of the aryl halide, with iodides generally being the most reactive in oxidative addition steps, a key process in many catalytic cycles. bldpharm.com

Alkyl sulfanes, particularly thioethers like thioanisole (B89551) (methyl(phenyl)sulfane), are also of great importance. youtube.comchemrxiv.org The sulfur atom can be oxidized to form sulfoxides and sulfones, which are common motifs in pharmaceuticals and agrochemicals. chemrxiv.orgresearchgate.net The methyl group attached to the sulfur in thioanisoles can be deprotonated to create a potent nucleophile, allowing for further functionalization. chemrxiv.org The combination of an aryl halide and an alkyl sulfane moiety within the same molecule creates a bifunctional building block with orthogonal reactivity, enabling chemists to perform a diverse range of transformations.

Strategic Importance of Fluorine, Iodine, and Methoxy (B1213986) Substituents in Aromatic Systems

The presence of fluorine, iodine, and methoxy groups on an aromatic ring imparts distinct and highly valuable properties to a molecule.

Fluorine: The incorporation of fluorine into organic molecules, particularly pharmaceuticals, is a widely used strategy in drug design. researchgate.netrsc.org Due to its high electronegativity and small size, fluorine can significantly alter a molecule's electronic properties, pKa, metabolic stability, and binding affinity to biological targets. mdpi.com Strategic placement of fluorine can block sites of metabolic degradation, thereby increasing the bioavailability and half-life of a drug.

Iodine: As the most reactive of the stable halogens in many cross-coupling reactions, iodine is an exceptionally useful functional group. bldpharm.com The carbon-iodine bond is weaker than other carbon-halogen bonds, facilitating its cleavage in catalytic cycles. This high reactivity makes aryl iodides prime candidates for reactions that build molecular complexity. Hypervalent iodine reagents have also emerged as powerful oxidants and electrophilic group transfer agents in their own right.

Methoxy Group: The methoxy group (-OCH₃) is a strong electron-donating group through resonance. chemrxiv.org This property makes the aromatic ring more electron-rich and thus more susceptible to electrophilic aromatic substitution. The methoxy group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent and opposite to it on the aromatic ring. chemrxiv.org This directing effect is a powerful tool for controlling the regioselectivity of reactions.

The combination of these three substituents on a single aromatic ring creates a complex electronic and steric environment, offering multiple avenues for selective chemical modification.

Overview of Synthetic Strategies for Architecturally Complex Organosulfur Compounds

The synthesis of complex organosulfur compounds has been a focus of extensive research, leading to a diverse toolbox of synthetic methods. Traditional methods often involve the reaction of thiols with electrophiles. ossila.com However, modern strategies increasingly rely on transition-metal-catalyzed cross-coupling reactions to form C–S bonds, offering greater functional group tolerance and milder reaction conditions. wikipedia.org

Recent advancements include:

Decarbonylative C-S Coupling: This emerging strategy uses thioesters as precursors for aryl thioethers, avoiding the use of often foul-smelling and catalyst-poisoning thiols. wikipedia.org

Electrochemical Synthesis: Electrochemistry offers a green and sustainable alternative for the preparation and modification of organosulfur compounds. researchgate.net

C-H Functionalization: Direct functionalization of C-H bonds to introduce sulfur-containing groups is a highly atom-economical approach that avoids the need for pre-functionalized starting materials.

Use of SO₂ Surrogates: Solid, stable surrogates for sulfur dioxide, such as DABSO, have simplified the synthesis of sulfonyl-containing compounds.

These innovative methods allow for the construction of architecturally intricate molecules with high precision.

Contextualizing (2-Fluoro-3-iodo-6-methoxyphenyl)(methyl)sulfane within Current Synthetic Trends

The specific molecule, this compound, encapsulates several key features of modern chemical synthesis. Although specific research detailing this exact compound is not readily found in the public domain, its structure allows for informed predictions about its synthetic utility.

The compound features four distinct functional groups on a benzene (B151609) ring:

A methylthio group (-SMe)

A methoxy group (-OMe)

A fluoro group (-F)

An iodo group (-I)

This dense functionalization presents both challenges and opportunities. The primary synthetic handles are the iodo and fluoro groups. The carbon-iodine bond is the most likely site for initial cross-coupling reactions due to its high reactivity. This would allow for the introduction of a wide variety of substituents at the 3-position. The fluorine atom is generally less reactive in cross-coupling but can participate in nucleophilic aromatic substitution, particularly if activated by other groups.

The methoxy and methylthio groups are strong ortho, para-directors. The methoxy group at the 6-position strongly activates the ring and, along with the methylthio group, would direct electrophilic attack. The steric hindrance from the surrounding groups would also play a crucial role in determining the regioselectivity of any further substitutions. The sulfur atom itself can be oxidized to a sulfoxide (B87167) or sulfone, introducing another layer of functionality and altering the electronic nature of the ring.

This molecule can be viewed as a "linchpin" fragment, a central piece that can be elaborated in multiple directions. For instance, a Suzuki coupling at the iodine position followed by a subsequent reaction involving the methylthio group (e.g., oxidation and elimination) could lead to highly complex and diverse molecular scaffolds. The presence of the fluorine atom adds a feature highly desired in medicinal chemistry. Therefore, this compound, while not a widely documented compound, represents a synthetically rich platform chemical perfectly aligned with the goals of modern organic synthesis to create complex, high-value molecules in a controlled and efficient manner.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-1-iodo-4-methoxy-3-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FIOS/c1-11-6-4-3-5(10)7(9)8(6)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSVDIRGQJRDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)I)F)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FIOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 2 Fluoro 3 Iodo 6 Methoxyphenyl Methyl Sulfane and Analogues

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. science.govnih.gov For the target molecule (TM), (2-Fluoro-3-iodo-6-methoxyphenyl)(methyl)sulfane (1) , the analysis begins by identifying the most logical bonds to break based on known and reliable chemical reactions.

The most evident disconnection is the aryl-sulfur (C-S) bond, which is a common strategy for aryl sulfides. This one-group C-X disconnection simplifies the target molecule into two key synthons: an electrophilic aryl cation (2) and a nucleophilic methylthiolate anion (3) . The corresponding synthetic equivalents for these synthons would be a substituted aryl halide, such as 1-fluoro-2-iodo-4-methoxybenzene (B1313143) derivative (4) , and a methylthio source like sodium thiomethoxide or methanethiol.

Figure 1: Primary Retrosynthetic Disconnection of the Aryl-Sulfur Bond

In this retrosynthetic step, the target molecule (1) is disconnected at the C-S bond to yield an activated aromatic precursor (4) and a methylthiolate synthon (3).

Further deconstruction of the polysubstituted aromatic precursor (4) is necessary. The arrangement of the fluoro, iodo, and methoxy (B1213986) groups dictates the subsequent disconnection strategy. The directing effects of these substituents must be considered to devise a feasible synthetic route. The methoxy group (-OMe) is a strong activating group and is ortho, para-directing. The fluoro (-F) and iodo (-I) groups are deactivating yet also ortho, para-directing.

A plausible retrosynthetic pathway for precursor (4) involves the sequential introduction of the halogen atoms. Given the directing effects, a logical approach would be to introduce the iodine and fluorine onto a pre-existing methoxy-substituted benzene (B151609) ring. Therefore, the C-I and C-F bonds are the next key disconnections. The final disconnection would be the C-O bond of the methoxy group, leading back to a simple, often commercially available, di-substituted benzene derivative. This multi-step disconnection strategy forms the basis for the synthetic methodologies discussed in the subsequent sections.

Precursor Synthesis and Functionalization

The successful synthesis of this compound hinges on the efficient and regioselective preparation of its key precursors. This section outlines the methodologies for constructing the halogenated and methoxy-substituted aromatic core.

The synthesis of halogenated anisoles typically begins with anisole (B1667542) or a substituted anisole derivative. The introduction of halogen atoms onto the aromatic ring is generally achieved through electrophilic aromatic substitution. The nature of the halogenating agent and the reaction conditions can be tuned to achieve the desired substitution pattern, although the inherent directing effects of the substituents play a dominant role.

For instance, the bromination of anisole predominantly yields a mixture of ortho- and para-bromoanisole, with the para isomer being the major product due to steric hindrance. nih.gov The preparation of specific multi-halogenated anisoles often requires a multi-step approach, where the directing effects of the existing substituents are strategically exploited to guide the position of the incoming halogen.

The introduction of an iodine atom at a specific position on the anisole ring requires careful selection of the iodinating agent and reaction conditions to overcome challenges related to regioselectivity. The methoxy group strongly directs iodination to the para position. chemrxiv.org When the para position is blocked, iodination occurs at the ortho position.

Several reagents are effective for the electrophilic iodination of activated aromatic rings like anisoles. A common method involves the use of N-Iodosuccinimide (NIS) in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid. lkouniv.ac.in Another effective system is the use of elemental iodine in the presence of an oxidizing agent. For highly regioselective iodination, metal-catalyzed approaches have been developed. For example, iron(III) chloride can catalyze the iodination of anisole with NIS, favoring the para isomer with high selectivity. chemrxiv.org In cases where specific regioselectivity is challenging to achieve directly, a directed ortho-metalation approach followed by quenching with an iodine source can be a powerful strategy. researchgate.net

Interactive Data Table: Regioselective Iodination of Anisole Derivatives

SubstrateIodinating AgentCatalyst/SolventMajor Product(s)Yield (%)Reference
AnisoleNISFeCl₃ / CH₂Cl₂p-iodoanisole86 chemrxiv.org
AnisoleI₂ / Ag₂SO₄Hexanep-iodoanisole, o-iodoanisole87 (total) slideshare.net
3,5-dichloroanisoleI₂ / Ag₂SO₄CH₂Cl₂4-iodo-3,5-dichloroanisole- slideshare.net
4-chloroanisoleI₂Al/Li-TMP complex2-iodo-4-chloroanisole89 researchgate.net

Incorporating a fluorine atom onto an aromatic ring can be achieved through either electrophilic or nucleophilic fluorination pathways. ias.ac.in

Electrophilic Fluorination involves the use of reagents that act as a source of an electrophilic fluorine atom ("F+"). bhavanscollegedakor.org These N-F reagents, such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI), are relatively stable and safe to handle. wordpress.com They react with electron-rich aromatic compounds, like anisoles, to introduce a fluorine atom. The regioselectivity is governed by the directing effects of the existing substituents on the ring. bhavanscollegedakor.org

Nucleophilic Fluorination , on the other hand, typically involves the displacement of a leaving group (e.g., -NO₂, -Cl) from an activated aromatic ring by a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). ias.ac.in This process, known as nucleophilic aromatic substitution (SNAr), is most effective when the aromatic ring is substituted with strong electron-withdrawing groups. For the synthesis of the target compound's precursors, electrophilic fluorination of a suitably substituted anisole is often the more direct approach.

Interactive Data Table: Common Fluorinating Agents

Reagent TypeReagent NameAbbreviationTypical SubstratesReference
Electrophilic1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Electron-rich aromatics, enolates bhavanscollegedakor.org
ElectrophilicN-FluorobenzenesulfonimideNFSIAromatic hydrocarbons, amides wordpress.com
NucleophilicPotassium FluorideKFElectron-deficient aromatics ias.ac.in
NucleophilicCesium FluorideCsFElectron-deficient aromatics ias.ac.in

The most common method for introducing a methoxy group is through the Williamson ether synthesis, which involves the reaction of a phenoxide with a methylating agent like dimethyl sulfate (B86663) or methyl iodide. This requires the synthesis of the corresponding phenol (B47542) precursor.

Formation of the Aryl-Sulfur Bond

The final key step in the synthesis of this compound is the formation of the aryl-sulfur bond. Several reliable methods exist for the synthesis of aryl sulfides.

Transition-metal-catalyzed cross-coupling reactions are among the most versatile methods. Palladium- and copper-catalyzed reactions, such as the Buchwald-Hartwig amination adapted for thiols, allow for the coupling of aryl halides or triflates with thiols or their corresponding thiolates. Nickel-catalyzed cross-coupling reactions have also emerged as powerful alternatives, capable of coupling aryl halides with thiols or even using disulfide reagents.

A more recent development involves a nickel-catalyzed aryl exchange reaction, where an aryl sulfide (B99878) can be synthesized from another aryl sulfide (like 2-pyridyl sulfide) and an aryl electrophile, avoiding the use of odorous and toxic thiols. Another approach is the direct C-H bond functionalization, although this often presents challenges in controlling regioselectivity for highly substituted systems. For the synthesis of the target molecule (1) , a transition-metal-catalyzed cross-coupling of the precursor 1-fluoro-2-iodo-4-methoxy-X-benzene (where X is a suitable leaving group like another halogen) with a methylthiol source would be a highly effective strategy.

Interactive Data Table: Selected Methods for Aryl Sulfide Synthesis

MethodCatalyst SystemSubstratesKey FeaturesReference(s)
Pd-catalyzed C-S CouplingPd catalyst / Phosphine (B1218219) ligandAryl halides/triflates + ThiolsHigh functional group tolerance, high turnover numbers.
Cu-catalyzed C-S CouplingCuI / Ligand (e.g., 1,10-phenanthroline)Aryl iodides + ThiolsOften ligand-free or uses simple ligands; can be promoted by light or microwaves.
Ni-catalyzed C-S CouplingNi(cod)₂ / Ligand (e.g., dcypt)Aryl electrophiles + 2-Pyridyl sulfideThiol-free synthesis, avoids malodorous reagents.
Metal-free C-S CouplingVisible lightAryl halides + ThiolsAvoids transition metal catalysts.

Thiolation of Aryl Halides: Mechanistic Investigations and Catalytic Approaches

The direct coupling of an aryl halide with a thiol or its corresponding thiolate is one of the most common strategies for synthesizing aryl alkyl sulfanes. This transformation is typically facilitated by a transition metal catalyst, which overcomes the inherent difficulty of forming the C-S bond.

Copper-catalyzed C-S cross-coupling, often referred to as the Ullmann condensation, represents a foundational method for the synthesis of aryl sulfides. Over the last decade, significant advancements have made copper a highly viable catalyst for the arylation of thiols. nih.gov Early systems often required high catalyst loadings and expensive bases, but more practical protocols have since been developed. nih.gov A notable example involves using 5 mol % copper(I) iodide (CuI) with ethylene (B1197577) glycol and potassium carbonate, which effectively couples thiols with aryl iodides, demonstrating excellent functional group tolerance. nih.gov

Modern copper-catalyzed methods have expanded to include ligand-free systems and reactions that proceed under exceptionally mild conditions. A versatile photoinduced, copper-catalyzed method allows for the coupling of aryl thiols with aryl halides at temperatures as low as 0°C, using inexpensive CuI as a precatalyst without any additional ligand. organic-chemistry.orgorganic-chemistry.org This approach is effective for a wide range of coupling partners, including hindered, electron-rich, and electron-poor substrates. organic-chemistry.org

Mechanistic investigations into these reactions suggest that the pathway can be highly dependent on the reaction conditions. Theoretical studies on the Ullmann S-arylation of thiophenols with aryl halides propose that the active catalyst is a neutral (L)Cu(I)-SAr species. acs.org The favored mechanism is a Halogen Atom Transfer (HAT) process, where a halogen atom is transferred from the aryl halide to the Cu(I) center, forming a Cu(II) intermediate and an aryl radical. acs.org This aryl radical then rapidly attacks the thiophenolato ligand to deliver the final product. acs.org This HAT mechanism is consistent with the observed reactivity trend of ArI > ArBr > ArCl. acs.org In contrast, photoinduced reactions are believed to follow a single-electron transfer (SET) pathway, which also involves radical intermediates but is initiated by light. organic-chemistry.org

Catalyst SystemLigand/AdditiveBaseSolventTemperatureSubstratesYieldCitation
CuIEthylene GlycolK₂CO₃--Aryl Iodides, ThiolsGood to Excellent nih.gov
CuINone--0°C to -40°CAryl Iodides/Bromides, ThiolsHigh organic-chemistry.org
CuO nanoparticlesNone-WaterMicrowaveAryl Iodides, ThiolsVery Good organic-chemistry.org
CuI1,1,1-Tris(hydroxymethyl)ethane---Aryl Iodides, Thiols- organic-chemistry.org
CuSO₄1,10-PhenanthrolineO₂ (oxidant)EtOHRoom TempAryl Boronic Acids, Thiols- organic-chemistry.org

Palladium catalysis has become a powerful and versatile tool for C-S bond formation, offering high efficiency and broad functional group compatibility. The first palladium-catalyzed thiation of aryl halides was reported in 1978, but these early methods were often limited to aryl bromides and required harsh conditions. nih.gov Subsequent developments have focused on the use of specialized phosphine ligands to improve catalyst performance. nih.gov

The generally accepted mechanism for these reactions involves a Pd(0)/Pd(II) catalytic cycle. nih.gov The cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the thiolate. The final step is reductive elimination from the Pd(II) aryl thiolate complex, which forms the desired aryl sulfide and regenerates the active Pd(0) catalyst. nih.gov

A significant challenge in palladium-catalyzed C-S coupling is the potential for catalyst deactivation due to the strong coordination of sulfur-containing compounds to the metal center. nih.gov The development of sterically hindered and electron-rich ligands, such as Josiphos and monodentate phosphines like SPhos, has been crucial in overcoming this issue and enabling the use of a wider range of substrates, including less reactive aryl chlorides. nih.gov Some protocols have also found that additives like zinc chloride can prevent catalyst deactivation by alleviating the strong coordination of thiolates to the palladium center. nih.gov These methods often tolerate sensitive functional groups such as phenols, carboxylic acids, and anilines. nih.gov

CatalystLigandBaseSolventKey FeaturesCitation
Pd[P(t-Bu)₃]₂P(t-Bu)₃NaOt-BuDioxaneUse of monodentate phosphine ligand nih.gov
Pd(OAc)₂JosiphosNaOt-BuDioxaneHigh reactivity, good functional group tolerance nih.gov
Pd₂ (dba)₃DPPFDIPEA-Tolerates a wide range of functional groups organic-chemistry.org
Pd/CNone-WaterLigand-free, limited to aryl iodides/activated bromides nih.gov

To circumvent the cost and potential toxicity of transition metals, a variety of metal-free C-S bond-forming reactions have been developed. These methods rely on alternative activation strategies to facilitate the coupling of aryl and sulfur-containing fragments.

One prominent approach involves the use of diaryliodonium salts as highly reactive arylating agents. These salts can react rapidly with thiols at room temperature, often within minutes, to produce aryl sulfides in high yields without the need for a metal catalyst. researchgate.netresearchgate.net Another strategy employs visible-light photoredox catalysis, which can achieve the arylation of thiols with aryl halides, including challenging aryl chlorides, at room temperature. nih.gov This method avoids the need for high temperatures and strong bases often required in metal-catalyzed systems. nih.gov

Other metal-free protocols include iodine-mediated oxidative cross-coupling of arylhydrazines and thiols in water at room temperature and reactions promoted by reducing agents like Rongalite, which facilitates the one-pot synthesis of aryl alkyl sulfides from disulfides and alkyl halides under mild, strong-base-free conditions. organic-chemistry.orgorganic-chemistry.org The generation of highly electrophilic aryne species from precursors like o-silyl aryl triflates also provides a pathway to aryl sulfones and related sulfur compounds under metal-free conditions. docksci.com

Coupling Reactions Involving Methylthiolating Reagents

For the specific synthesis of aryl methyl sulfides, such as the target compound, methods employing methylthiolating reagents offer a direct route. These reactions introduce the -SCH₃ group onto an aromatic ring. Dimethyl disulfide (DMDS) is a common reagent for this purpose. For instance, a copper-catalyzed coupling of aryl iodides with dimethyl disulfide in water provides an efficient route to aryl methyl sulfides. organic-chemistry.org Similarly, an efficient coupling of arylboronic acids with dimethyl disulfide can be achieved under metal-free conditions. organic-chemistry.org

One-Pot Synthetic Protocols for Aryl Alkyl Sulfides

One-pot syntheses are highly desirable as they reduce the number of purification steps, save time, and minimize waste. Several one-pot methods for preparing aryl alkyl sulfides have been reported. A convenient, catalyst-free method involves the in-situ generation of a lithium aryl thiolate from an aryl bromide via lithium-halogen exchange, which then reacts directly with an alkyl halide. mdma.chelsevierpure.comresearchgate.net This approach is very rapid and avoids the need to handle unstable and often malodorous aryl thiols. mdma.chelsevierpure.com

Another powerful one-pot strategy uses Rongalite to promote the smooth synthesis of aryl alkyl sulfides from disulfides and alkyl halides at room temperature. organic-chemistry.org This protocol is advantageous as it is metal-free, strong-base-free, and operationally simple, affording products in high yields with short reaction times. organic-chemistry.org

Advanced Synthetic Maneuvers and Tandem Processes

Advanced synthetic strategies often involve tandem or cascade reactions, where multiple bond-forming events occur in a single operation. An example of such a process is a tandem aryl sulfide formation/Suzuki-Miyaura protocol, which allows for the creation of functionalized benzothiophenes in high yields. nih.gov Another innovative approach is decarboxylative C-S cross-coupling, which uses aryl carboxylic acids as aryl sources instead of the more common aryl halides. nus.edu.sg This method provides an alternative route to aryl sulfides that avoids halocarbon precursors. nus.edu.sg

Optimization of Reaction Conditions and Process Intensification

The synthesis of highly substituted aromatic compounds such as this compound requires precise control over reaction conditions to achieve high yields and selectivity. The key transformation in a potential synthesis is the regioselective iodination of a precursor like (2-fluoro-6-methoxyphenyl)(methyl)sulfane. Optimization of this electrophilic aromatic substitution is critical for an efficient process.

Research into the halogenation of activated aromatic rings provides a model for optimizing this specific synthesis. taylorfrancis.com Key variables that must be considered include the nature of the iodinating agent, the solvent system, reaction temperature, and the use of catalysts. For instance, N-Iodosuccinimide (NIS) is often favored over molecular iodine (I₂) due to its milder nature and ease of handling, which can lead to cleaner reactions and higher yields. researchgate.net The choice of solvent can influence the solubility of reagents and the reaction rate; common solvents for such transformations include acetonitrile (B52724), dichloromethane, and acetic acid.

A systematic approach to optimization would involve screening various combinations of these parameters. For example, a Design of Experiments (DoE) approach could efficiently map the reaction landscape to identify optimal conditions. The table below illustrates a hypothetical optimization study for the ortho-iodination of a substituted fluoroanisole, based on common findings in related literature. researchgate.netgoogle.com

EntryIodinating Agent (Equiv.)SolventTemperature (°C)Time (h)Yield (%)Ortho:Para Ratio
1I₂ (1.1)CH₂Cl₂25244570:30
2NIS (1.1)CH₂Cl₂25127585:15
3NIS (1.1)CH₃CN2588890:10
4NIS (1.1)CH₃CN5049292:8
5NIS (1.05)CH₃CN / TFA (cat.)50295>98:2

Stereochemical Control in Chiral Analogue Synthesis (If Applicable to Future Research)

The parent molecule, this compound, is achiral. However, the development of chiral analogues represents a pertinent area for future research, particularly for applications in asymmetric synthesis or medicinal chemistry. A key chiral analogue would be the corresponding sulfoxide (B87167), which possesses a stereogenic center at the sulfur atom. The controlled, asymmetric oxidation of the sulfide to a single enantiomer of the sulfoxide is a challenging but valuable transformation.

Chiral sulfoxides are highly sought-after as chiral auxiliaries and intermediates in the synthesis of complex molecules. rsc.orgnih.gov Significant research has been dedicated to developing methods for their enantioselective preparation. rsc.orgnih.gov These methodologies primarily fall into two categories: catalytic asymmetric sulfoxidation and the resolution of racemic mixtures.

Catalytic asymmetric oxidation is the more direct and atom-economical approach. This often involves the use of a chiral catalyst, typically a metal complex with a chiral ligand, and a stoichiometric achiral oxidant (e.g., hydrogen peroxide, tert-butyl hydroperoxide). Vanadium, titanium, and iron complexes are commonly employed for this purpose. The design of the chiral ligand is crucial for achieving high levels of enantioselectivity, as it must effectively differentiate between the two lone pairs of electrons on the prochiral sulfur atom during the oxidation step. nih.gov Biocatalytic methods, using enzymes such as chloroperoxidase, also show promise for specific substrates, offering high enantioselectivity under mild reaction conditions. mdpi.com

The table below summarizes representative catalytic systems that could be investigated for the asymmetric synthesis of the chiral sulfoxide analogue.

Catalyst SystemOxidantTypical Substrate TypeAchieved Enantiomeric Excess (e.e.)Reference Concept
Ti(O-i-Pr)₄ / (+)-DETt-BuOOHAryl Alkyl Sulfides>95%Modified Sharpless Epoxidation
Vanadium / Chiral Schiff Base LigandsH₂O₂Aryl Alkyl Sulfidesup to 98%Bolm Catalyst System
Chiral Iron Salan ComplexesH₂O₂Dialkyl & Aryl Alkyl Sulfidesup to 96%Katsuki-type Catalysts
Flavin-dependent monooxygenase (enzyme)O₂ / NADPHAryl Alkyl Sulfides>99%Biocatalysis

The successful development of a stereocontrolled synthesis for (R)- or (S)-(2-Fluoro-3-iodo-6-methoxyphenyl)(methyl)sulfoxide would provide access to valuable new chemical entities. The absolute configuration of the resulting chiral sulfoxide could be determined using various techniques, including X-ray crystallography or through host-guest complexation studies that induce a measurable spectroscopic response. nih.govfigshare.com

Chemical Reactivity and Transformational Pathways of 2 Fluoro 3 Iodo 6 Methoxyphenyl Methyl Sulfane

Reactivity of the Aryl Iodine Moiety

The aryl iodine moiety in (2-Fluoro-3-iodo-6-methoxyphenyl)(methyl)sulfane is the primary site of chemical transformation. The C-I bond is weaker than corresponding C-Br and C-Cl bonds, which facilitates its oxidative addition to low-valent transition metal catalysts, a key step in many cross-coupling reactions. This high reactivity allows for selective transformations at the iodine-bearing carbon, even in the presence of other functional groups. The electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom on the aromatic ring modulate the electron density of the aryl system, which can influence the rates and efficiencies of catalytic cycles.

Cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For this compound, the aryl iodide functionality is an excellent electrophilic partner in a wide array of such transformations, enabling the diversification of the molecular scaffold. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures from simpler precursors.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures through the palladium-catalyzed reaction of an aryl halide with an organoboron reagent. In the case of this compound, the C-I bond readily participates in the catalytic cycle, which involves oxidative addition to a Pd(0) complex, transmetalation with a boronic acid or ester, and reductive elimination to yield the coupled product. tcichemicals.com The reaction's tolerance for a wide range of functional groups makes it highly suitable for this substituted arene. tcichemicals.com

Table 1: Representative Suzuki-Miyaura Coupling Reaction

RoleCompound
Aryl Halide This compound
Coupling Partner Phenylboronic acid
Catalyst Pd(PPh₃)₄
Base Na₂CO₃
Solvent Toluene/Ethanol/Water
Product (3'-Fluoro-4'-methoxy-2'-(methylthio)-[1,1'-biphenyl]-2-yl)benzene
Anticipated Yield High

The Stille coupling reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane). This method is known for its versatility and tolerance of diverse functional groups, making it applicable to complex substrates like this compound. organic-chemistry.orgwikipedia.org The reaction proceeds through a catalytic cycle similar to the Suzuki coupling. A key advantage is the stability and availability of many organostannane reagents. wikipedia.org However, a significant drawback is the toxicity of tin compounds. organic-chemistry.orgwikipedia.org The reaction is effective for coupling with aryl, alkenyl, and alkynyl stannanes. libretexts.org

Table 2: Representative Stille Coupling Reaction

RoleCompound
Aryl Halide This compound
Coupling Partner Tributyl(vinyl)stannane
Catalyst Pd(PPh₃)₄
Ligand PPh₃
Solvent Toluene
Product (2-Fluoro-6-methoxy-3-vinylphenyl)(methyl)sulfane
Anticipated Yield Good to High

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. soton.ac.ukresearchgate.net The aryl iodide of this compound is an excellent substrate for this transformation, allowing for the direct installation of an alkynyl group. researchgate.net This reaction is instrumental in the synthesis of pharmaceuticals and organic materials, providing a straightforward route to conjugated enyne systems and other valuable structures. rsc.org

Table 3: Representative Sonogashira Coupling Reaction

RoleCompound
Aryl Halide This compound
Coupling Partner Phenylacetylene
Catalyst PdCl₂(PPh₃)₂
Co-catalyst CuI
Base Triethylamine
Solvent THF
Product (2-Fluoro-6-methoxy-3-(phenylethynyl)phenyl)(methyl)sulfane
Anticipated Yield High

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. organic-chemistry.org This reaction is distinguished by the high reactivity of the organozinc nucleophiles and its broad functional group tolerance. acs.orgorganic-chemistry.org The C-I bond of this compound would readily undergo oxidative addition to the palladium or nickel catalyst, setting the stage for transmetalation with the organozinc species and subsequent C-C bond formation. nih.govresearchgate.net The reaction is compatible with sensitive functional groups and is often used in the synthesis of complex natural products. acs.org

Table 4: Representative Negishi Coupling Reaction

RoleCompound
Aryl Halide This compound
Coupling Partner Phenylzinc chloride
Catalyst Pd(dppf)Cl₂
Solvent THF
Product (3'-Fluoro-4'-methoxy-2'-(methylthio)-[1,1'-biphenyl]-2-yl)benzene
Anticipated Yield High

The classic Ullmann reaction is a copper-catalyzed synthesis of symmetric biaryls from two equivalents of an aryl halide. organic-chemistry.org Modern "Ullmann-type" reactions are more versatile, encompassing copper-catalyzed cross-coupling reactions between aryl halides and a variety of nucleophiles, including alcohols, amines, and thiols, to form C-O, C-N, and C-S bonds, respectively. For C-C bond formation, an Ullmann-type reaction could involve coupling this compound with another aryl halide in the presence of a copper catalyst, often at elevated temperatures. organic-chemistry.orgnsf.gov These reactions are particularly useful for constructing sterically hindered biaryl systems. mdpi.com

Table 5: Representative Ullmann-Type Coupling Reaction

RoleCompound
Aryl Halide 1 This compound
Aryl Halide 2 Iodobenzene
Catalyst Copper powder or Cu(I) salt
Ligand (e.g., Phenanthroline)
Base K₂CO₃
Solvent DMF or NMP
Product (3'-Fluoro-4'-methoxy-2'-(methylthio)-[1,1'-biphenyl]-2-yl)benzene
Anticipated Yield Moderate to Good

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, contingent on the reaction conditions and the nature of the nucleophile. The rate and regioselectivity of SNAr reactions are profoundly influenced by the electronic properties of the substituents on the aromatic ring. In the case of "this compound," the fluorine and iodine atoms are potential leaving groups.

The fluorine atom, being the most electronegative halogen, typically polarizes the carbon-halogen bond to the greatest extent, often making the attached carbon more susceptible to nucleophilic attack. However, the success of SNAr also depends on the stability of the intermediate Meisenheimer complex, which is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the methoxy and methylthio groups are generally considered electron-donating or weakly electron-withdrawing, which may not sufficiently activate the ring for SNAr unless a strong nucleophile is employed.

The iodine atom is also a potential leaving group. While the C-I bond is less polarized than the C-F bond, the iodide ion is an excellent leaving group. The substitution of iodine would likely proceed under conditions that favor such transformations, for instance, in the presence of copper catalysts.

SubstituentPositionElectronic EffectInfluence on SNAr
Fluoro2-I, +MPotential leaving group, activates attached carbon
Iodo3-I, +M (weak)Potential leaving group
Methoxy6-I, +MElectron-donating, may deactivate the ring
Methylthio(para to Iodo)-I, +M (weak)Weakly activating/deactivating

Directed Ortho Metalation (DOM) and Further Functionalization

Directed Ortho Metalation (DOM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile.

In "this compound," the methoxy group is a potent DMG. It can direct the metalation to the C5 position. The fluorine atom can also act as a directing group, although it is generally weaker than the methoxy group. The methylthio group is also known to be a DMG. The interplay between these groups would determine the ultimate regioselectivity of the metalation. Given the established hierarchy of DMGs, the methoxy group is expected to exert the dominant directing effect.

Once the lithiated intermediate is formed, it can react with a wide range of electrophiles, allowing for the introduction of various functional groups at the C5 position.

Potential DOM Pathways and Subsequent Functionalization:

Directing GroupPosition of MetalationPotential ElectrophilesResulting Functional Group
MethoxyC5CO₂Carboxylic acid
MethoxyC5DMFAldehyde
MethoxyC5I₂Iodo
MethoxyC5(CH₃)₃SiClTrimethylsilyl

Transformations Involving the Aryl Fluorine Substituent

C-F Activation and Bond Cleavage Reactions

The carbon-fluorine bond is the strongest single bond to carbon, making its activation and cleavage challenging. However, various transition-metal catalysts, particularly those based on palladium, nickel, and rhodium, have been developed to facilitate C-F bond activation. These reactions often proceed via oxidative addition of the C-F bond to a low-valent metal center.

For "this compound," C-F activation could be achieved under specific catalytic conditions, leading to cross-coupling reactions. For instance, in the presence of a suitable palladium catalyst and a coupling partner, the fluorine atom could be replaced by other functional groups. However, the presence of the more reactive C-I bond presents a challenge for the selective activation of the C-F bond. Typically, C-I bond activation is kinetically and thermodynamically more favorable.

Role of Fluorine in Directing Reactivity and Regioselectivity

In the context of DOM, while the methoxy group is the stronger director, the fluorine atom can exert a secondary influence, potentially affecting the rate and yield of the metalation. In other reactions, the fluorine atom's steric and electronic properties can influence the orientation of incoming reagents and the stability of reaction intermediates.

Reactivity of the Methoxy Group

Demethylation Strategies and Phenol (B47542) Derivatization

The methoxy group can be cleaved to yield a phenol, a versatile intermediate for further functionalization. This demethylation can be achieved using various reagents. Strong protic acids like HBr or HI can cleave the ether bond, as can Lewis acids such as BBr₃.

The choice of demethylation agent is crucial to avoid unwanted side reactions, especially given the presence of other sensitive functional groups like the iodo and methylthio groups. BBr₃ is often effective at low temperatures, which might offer a degree of selectivity.

Once the corresponding phenol, (2-fluoro-3-iodo-6-(methylthio)phenol), is formed, the phenolic hydroxyl group can be used as a handle for a variety of transformations, including O-alkylation, O-acylation, and conversion to a triflate for cross-coupling reactions.

Common Demethylation Reagents and Conditions:

ReagentTypical ConditionsAdvantagesPotential Drawbacks
HBrAcetic acid, heatInexpensiveHarsh conditions, potential side reactions
BBr₃CH₂Cl₂, low temperatureHigh efficiency, mild conditionsMoisture sensitive, stoichiometric use
Pyridinium HClHigh temperature (melt)Can be effective for stubborn ethersHigh temperatures may not be suitable

Influence of Methoxy Group on Aromatic Reactivity

The methoxy group (-OCH₃) is a powerful activating group in electrophilic aromatic substitution reactions. lumenlearning.commsu.edu Its influence on the reactivity of the benzene (B151609) ring stems from two opposing electronic effects: a strong, electron-donating resonance effect (+R) and a weaker, electron-withdrawing inductive effect (-I). lumenlearning.com

The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance effect increases the electron density of the ring, particularly at the ortho and para positions, making the molecule more susceptible to attack by electrophiles compared to benzene. lumenlearning.commsu.edu The inductive effect, arising from the higher electronegativity of oxygen relative to carbon, withdraws electron density from the ring through the sigma bond, but this effect is significantly outweighed by the resonance donation. lumenlearning.com

Consequently, the methoxy group is a strong activating, ortho, para-directing substituent. msu.edulibretexts.org In the context of this compound, the methoxy group at position 6 would strongly direct incoming electrophiles to its ortho positions (positions 1 and 5) and its para position (position 3). However, these positions are already substituted. Therefore, the directing influence of the methoxy group will be in competition with the other substituents on the ring. The table below summarizes the directing effects of all substituents present on the aromatic ring.

SubstituentPositionInductive EffectResonance EffectOverall Directing Effect
Fluoro (-F)2-I (Strong)+R (Weak)ortho, para-directing (deactivating)
Iodo (-I)3-I (Weak)+R (Weak)ortho, para-directing (deactivating)
Methoxy (-OCH₃)6-I (Weak)+R (Strong)ortho, para-directing (activating)
Methylsulfane (-SCH₃)1-I (Weak)+R (Moderate)ortho, para-directing (activating)

The net effect on the regioselectivity of further substitution will be a complex interplay of these individual influences, with the strongly activating methoxy and moderately activating methylsulfane groups likely having a dominant role over the deactivating halogens.

Oxidative and Reductive Transformations of the Methylsulfane Group

The sulfur atom in the methylsulfane group is susceptible to a range of oxidative and reductive transformations, offering pathways to novel functional groups and molecular scaffolds.

The methylsulfane group can be readily oxidized in a stepwise manner to form the corresponding sulfoxide (B87167) and subsequently the sulfone. researchgate.netyoutube.com This transformation is a common and synthetically useful reaction in organic chemistry. researchgate.net The choice of oxidizing agent and the control of reaction conditions are crucial for selectively obtaining either the sulfoxide or the sulfone. mdpi.com

Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂), peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), and various metal-based oxidants. organic-chemistry.orgorganic-chemistry.org The oxidation of the sulfide (B99878) to the sulfoxide is generally easier to achieve than the subsequent oxidation of the sulfoxide to the sulfone. youtube.com Therefore, selective formation of the sulfoxide can often be accomplished by using one equivalent of the oxidizing agent under mild conditions. mdpi.com Over-oxidation to the sulfone can be promoted by using an excess of the oxidizing agent, higher temperatures, or more powerful oxidizing systems. organic-chemistry.org

Oxidizing AgentTypical ConditionsPrimary Product
H₂O₂ / Acetic AcidRoom TemperatureSulfoxide mdpi.com
H₂O₂ / TaC catalystRoom TemperatureSulfoxide organic-chemistry.org
H₂O₂ / NbC catalystRoom TemperatureSulfone organic-chemistry.org
m-CPBA (1 equiv.)0 °C to Room TemperatureSulfoxide
m-CPBA (>2 equiv.)Room TemperatureSulfone
Selectfluor / H₂OAmbient TemperatureSulfoxide or Sulfone organic-chemistry.org

The oxidation of the methylsulfane group in this compound to the corresponding sulfoxide introduces a chiral center at the sulfur atom, opening up possibilities for diastereoselective synthesis.

The carbon-sulfur bonds in aryl methyl sulfides are relatively robust but can be cleaved under specific reaction conditions. Cleavage can occur at either the C(aryl)-S bond or the S-C(methyl) bond. Metal-free methods utilizing reagents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) have been developed for the selective cleavage of C(sp³)-S bonds in thioethers. organic-chemistry.org Specifically, NFSI has been shown to facilitate the cleavage of the methyl C(sp³)-S bond in aryl methylthioethers at elevated temperatures. organic-chemistry.org

Photochemical methods can also induce C-S bond cleavage in methyl aryl sulfides and their corresponding sulfoxides. tandfonline.com Additionally, the formation of radical cations of aryl sulfides can lead to C-S bond cleavage. nih.govnih.gov The regioselectivity of the cleavage (C(aryl)-S vs. S-C(methyl)) would depend on the specific method employed and the electronic properties of the aromatic ring.

Chemo-, Regio-, and Diastereoselectivity in Multi-Substituted Contexts

The presence of multiple, distinct functional groups on the aromatic ring of this compound makes selectivity a critical consideration in any chemical transformation.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. In the case of oxidation, the methylsulfane group is generally more susceptible to oxidation than the electron-rich aromatic ring, allowing for selective formation of the sulfoxide or sulfone without disrupting the aromatic core. researchgate.net For electrophilic aromatic substitution, the reaction will occur on the aromatic ring, leaving the other functional groups intact, provided the electrophile is not also an oxidizing agent.

Regioselectivity: In the context of electrophilic aromatic substitution, the position of attack by an incoming electrophile is determined by the combined directing effects of the existing substituents. libretexts.orgwikipedia.org As outlined in the table in section 3.3.2, the methoxy and methylsulfane groups are activating ortho, para-directors, while the fluoro and iodo groups are deactivating ortho, para-directors. The final regiochemical outcome will be a result of the synergistic and antagonistic interactions of these groups, with the strongly activating groups typically dominating the directing effect. The steric hindrance from the existing substituents will also play a significant role in determining the preferred position of substitution.

Diastereoselectivity: The oxidation of the prochiral methylsulfane group to a sulfoxide creates a stereogenic center at the sulfur atom. illinois.edu If this transformation is carried out using a chiral, non-racemic oxidizing agent or in the presence of a chiral catalyst, it is possible to achieve diastereoselectivity, leading to an enrichment of one enantiomer of the resulting sulfoxide. researchgate.netresearchgate.netnih.gov The synthesis of enantiomerically pure sulfoxides is a significant area of research due to their application as chiral auxiliaries in asymmetric synthesis. illinois.eduwiley-vch.de The degree of diastereoselectivity would be influenced by the steric and electronic environment around the sulfur atom, which is shaped by the adjacent substituents on the aromatic ring.

Applications of 2 Fluoro 3 Iodo 6 Methoxyphenyl Methyl Sulfane As a Synthetic Building Block

Construction of Complex Aromatic and Heterocyclic Scaffolds

The strategic placement of reactive sites on (2-Fluoro-3-iodo-6-methoxyphenyl)(methyl)sulfane makes it an ideal precursor for the synthesis of a wide array of complex aromatic and heterocyclic systems. The presence of an iodine atom facilitates cross-coupling reactions, while the methylthio group can participate in cyclization reactions, and the fluoro and methoxy (B1213986) groups modulate the electronic properties and reactivity of the aromatic ring.

Annulation Reactions and Ring-Closure Strategies

The inherent functionality of this compound allows for its participation in various annulation and ring-closure strategies to construct fused ring systems. The ortho-iodo and methylthio groups can be envisioned to participate in transition-metal-catalyzed intramolecular cyclizations. For instance, after conversion of the methylthio group to a vinyl or alkynyl sulfide (B99878), a palladium-catalyzed intramolecular Heck or Sonogashira-type reaction with the aryl iodide could lead to the formation of a five- or six-membered sulfur-containing heterocycle fused to the benzene (B151609) ring.

The fluorine atom positioned ortho to the methylthio group can also play a crucial role in directing these cyclization reactions and influencing the regioselectivity of bond formation. Furthermore, the methoxy group, being an electron-donating group, can activate the aromatic ring towards electrophilic substitution, providing another handle for further functionalization and subsequent ring-closure events.

Synthesis of Benzo[b]thiophene Derivatives from Aryl Sulfanes

A significant application of aryl sulfanes, particularly those bearing an ortho-halo substituent, is in the synthesis of benzo[b]thiophene derivatives. This class of heterocyclic compounds is of great interest due to their presence in numerous pharmaceuticals and functional materials. The general strategy involves the conversion of the aryl methyl sulfane into an o-alkynyl thioanisole (B89551), which then undergoes an electrophilic cyclization.

While direct experimental data for this compound is not extensively available in the public domain, its potential in this context can be inferred from established synthetic methodologies. A plausible synthetic route would involve a Sonogashira coupling of the aryl iodide with a terminal alkyne to introduce the necessary alkynyl moiety ortho to the methylthio group. Subsequent treatment of the resulting o-alkynyl thioanisole with an electrophile, such as iodine or a sulfenyl halide, would trigger an electrophilic cyclization to furnish the corresponding benzo[b]thiophene. nih.govnih.govresearchgate.net

The substitution pattern of the starting material would translate into a highly functionalized benzo[b]thiophene core, amenable to further synthetic transformations. The table below illustrates a hypothetical reaction scheme for the synthesis of a benzo[b]thiophene derivative starting from this compound.

StepReactionReactantsProduct
1Sonogashira CouplingThis compound, Terminal Alkyne (e.g., Phenylacetylene), Pd catalyst, Cu catalyst, Base(2-Fluoro-6-methoxy-3-(phenylethynyl)phenyl)(methyl)sulfane
2Electrophilic Cyclization(2-Fluoro-6-methoxy-3-(phenylethynyl)phenyl)(methyl)sulfane, Electrophile (e.g., I2)7-Fluoro-4-methoxy-2-phenyl-3-iodobenzo[b]thiophene

Precursor in the Development of New Reaction Methodologies

The unique combination of functional groups in this compound makes it an excellent substrate for the development and optimization of new synthetic methods. The distinct reactivity of the C-I and C-S bonds, coupled with the modulating effects of the fluoro and methoxy groups, allows for the exploration of selective and orthogonal transformations.

For example, this compound could be employed to investigate novel palladium-catalyzed cascade reactions involving sequential cross-coupling and cyclization steps. The development of new catalytic systems that can selectively activate the C-I bond in the presence of the other functional groups would be a valuable contribution to synthetic chemistry. Furthermore, the methylthio group can be oxidized to a sulfoxide (B87167) or sulfone, opening up possibilities for different types of ring-forming reactions and functional group interconversions.

Integration into Convergent and Divergent Synthetic Routes for Complex Targets

In the synthesis of complex molecules, convergent and divergent strategies are often employed to enhance efficiency and facilitate the preparation of analogues. This compound is well-suited for incorporation into such synthetic plans.

Conversely, in a divergent synthesis , this compound can act as a common precursor from which a library of related compounds can be generated. By selectively reacting at different positions (e.g., Suzuki coupling at the iodine, oxidation of the sulfide, or nucleophilic aromatic substitution of the fluoride), a diverse range of molecular scaffolds can be accessed from a single starting material. rsc.orgresearchgate.net

Role in Scaffold Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. The multi-functional nature of this compound makes it an attractive starting point for DOS campaigns. cam.ac.uknih.govcam.ac.uk

By applying a series of orthogonal reactions, a single starting material can be transformed into a variety of complex and diverse molecular scaffolds. For instance, a reaction sequence could involve an initial cross-coupling at the iodo position, followed by a cyclization involving the methylthio group, and subsequent modifications of the fluoro and methoxy substituents. The ability to generate skeletal diversity from a common precursor is a hallmark of an effective DOS strategy. rsc.orgresearchgate.net

The following table outlines a hypothetical DOS approach starting from this compound, leading to different heterocyclic cores.

PathwayReaction SequenceResulting Scaffold
A1. Sonogashira coupling2. Electrophilic cyclizationBenzo[b]thiophene
B1. Suzuki coupling2. Oxidation of sulfide to sulfone3. Intramolecular C-H activationDibenzothiophene dioxide
C1. Buchwald-Hartwig amination2. Intramolecular nucleophilic substitution of fluoride (B91410)N-substituted phenothiazine derivative

Computational and Theoretical Investigations of 2 Fluoro 3 Iodo 6 Methoxyphenyl Methyl Sulfane

Electronic Structure Analysis and Molecular Orbital Theory

There is currently no available research on the electronic structure or molecular orbital theory of (2-Fluoro-3-iodo-6-methoxyphenyl)(methyl)sulfane. This type of analysis would typically involve the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand the molecule's reactivity and electronic transitions. The distribution of electron density and the nature of chemical bonding within the molecule remain uncharacterized from a theoretical standpoint.

Conformational Landscape and Energetic Profiling

A detailed exploration of the conformational landscape of this compound has not been reported. Such a study would involve mapping the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This information is critical for understanding the molecule's flexibility and the populations of different conformations at various temperatures.

Reaction Mechanism Elucidation via Quantum Chemical Calculations (e.g., DFT)

No quantum chemical calculations, such as those employing Density Functional Theory (DFT), have been published to elucidate the reaction mechanisms involving this compound. These computational methods are instrumental in mapping reaction pathways, identifying transition states, and calculating activation energies, thereby providing a molecular-level understanding of chemical reactions.

Prediction of Reactivity and Selectivity in Chemical Transformations

The prediction of reactivity and selectivity for this compound in chemical transformations through computational models is not available in the current body of scientific literature. Such predictions rely on the electronic structure and other molecular properties to forecast how the molecule will behave in different chemical environments and which reaction sites are most likely to be involved in transformations.

Spectroscopic Property Simulations for Understanding Molecular Interactions

There are no published simulations of the spectroscopic properties of this compound. Computational spectroscopy, which predicts spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis), is a powerful tool for interpreting experimental data and understanding the interactions between molecules and electromagnetic radiation. The absence of these simulations limits the theoretical support for experimental spectroscopic characterization.

Analytical Techniques for Reaction Monitoring and In Process Control in Synthetic Studies

Chromatographic Methodologies for Reaction Progress and Purity (e.g., HPLC, GC)

Chromatographic techniques are indispensable for separating the target compound from starting materials, intermediates, and impurities, thereby allowing for accurate monitoring of reaction progress and assessment of product purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for in-process control during the synthesis of substituted anisole (B1667542) derivatives. For a compound like (2-Fluoro-3-iodo-6-methoxyphenyl)(methyl)sulfane, a reverse-phase HPLC method would likely be employed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape. google.comsielc.com The progress of the reaction can be monitored by injecting aliquots of the reaction mixture into the HPLC system at regular intervals and observing the decrease in the peak area of the starting materials and the increase in the peak area of the product.

Table 1: Predicted HPLC Parameters for Analysis of this compound

Parameter Predicted Value/Condition
Column C18, 2.5-5 µm particle size
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector UV-Vis (predicted λmax ~210-280 nm)
Flow Rate 0.5-1.5 mL/min

| Temperature | Ambient to 40 °C |

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful technique, particularly for volatile and thermally stable compounds. Given the halogenated nature of this compound, GC can be highly effective. The use of a halogen-specific detector could further enhance selectivity. mdpi.com For the analysis of the methylsulfane moiety, derivatization may sometimes be employed to improve volatility and thermal stability, although direct analysis is often possible. nih.govresearchgate.netnih.gov In-process control via GC would involve similar periodic sampling of the reaction mixture to track the consumption of reactants and the formation of the product.

Table 2: Predicted GC-MS Parameters for Analysis of this compound

Parameter Predicted Value/Condition
Column Capillary column (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium or Hydrogen
Injector Temp. 250-280 °C
Oven Program Temperature gradient (e.g., 50 °C to 300 °C)

| Detector | Mass Spectrometer (EI mode) |

Spectroscopic Approaches for Structural Confirmation and Transformation Monitoring

Spectroscopic techniques provide detailed structural information, confirming the identity of the desired product and monitoring the transformation of functional groups throughout the reaction.

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be critical in confirming the synthesis of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl protons of the methoxy (B1213986) and methylsulfane groups. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the fluorine, iodine, methoxy, and methylsulfane substituents. For example, the fluorine atom would cause characteristic splitting of adjacent proton signals. Based on data for similar compounds like 2-fluoroanisole (B128887) and 2-iodoanisole, the aromatic protons would likely appear in the range of 6.5-8.0 ppm. chemicalbook.comchemicalbook.com The methoxy and methylsulfane protons would appear as singlets, likely in the regions of 3.8-4.0 ppm and 2.4-2.6 ppm, respectively.

¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents. rsc.org The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant. The carbon bearing the iodine atom would show a signal at a relatively upfield position due to the heavy atom effect. researchgate.netolemiss.edu

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Predicted Coupling Constants (Hz)
Ar-H 6.7 - 7.5 - J(H,F) ≈ 2-10
-OCH₃ ~3.9 ~56 -
-SCH₃ ~2.5 ~15 -
C-F - ~160 (d) ¹J(C,F) ≈ 240-260
C-I - ~90 -
C-OCH₃ - ~155 -
C-SCH₃ - ~130 -

| Ar-C | - | 110-140 | J(C,F) ≈ 5-25 |

Vibrational spectroscopy techniques like IR and Raman are excellent for identifying the presence of specific functional groups and monitoring their appearance or disappearance during a reaction. nih.gov

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic ring, C-O, C-F, and C-I bonds. Aromatic C-H stretching vibrations typically appear around 3030-3100 cm⁻¹. pressbooks.puborgchemboulder.comlibretexts.org The C-O stretching of the methoxy group would be observed in the region of 1250-1000 cm⁻¹. The C-F stretching vibration gives rise to a strong absorption band, typically in the 1000-1400 cm⁻¹ range. The C-I stretching vibration is found at lower frequencies, usually in the 500-600 cm⁻¹ region.

Table 4: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3030 - 3100 3030 - 3100
Aromatic C=C Stretch 1450 - 1600 1450 - 1600
C-O (Methoxy) Stretch 1250 - 1000 1250 - 1000
C-F Stretch 1000 - 1400 1000 - 1400
C-I Stretch 500 - 600 500 - 600

| C-S Stretch | 600 - 800 | 600 - 800 |

Mass spectrometry is used to determine the molecular weight of the product and to gain structural information from its fragmentation pattern. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern in the mass spectrum would be expected to show characteristic losses of methyl radicals from the methoxy and methylsulfane groups, as well as the loss of iodine and fluorine atoms. docbrown.infomiamioh.eduyoutube.com

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Predicted Fragment Ion
[M]⁺ C₈H₈FIOS⁺
[M-CH₃]⁺ Loss of methyl from -SCH₃ or -OCH₃
[M-I]⁺ Loss of iodine atom
[M-SCH₃]⁺ Loss of methylsulfane radical

| [M-OCH₃]⁺ | Loss of methoxy radical |

Advanced Techniques for In Situ Reaction Monitoring

Modern process analytical technology (PAT) emphasizes the use of in situ techniques for real-time monitoring of chemical reactions. For the synthesis of this compound, techniques such as in situ IR or Raman spectroscopy could be employed. These methods use fiber-optic probes immersed directly into the reaction vessel, providing continuous data on the concentration of reactants, intermediates, and products without the need for sampling. This allows for a more precise determination of reaction endpoints and can help in identifying and understanding the formation of transient species. nih.gov For instance, monitoring the disappearance of a precursor's characteristic vibrational band and the simultaneous appearance of a product's band can provide a detailed kinetic profile of the reaction.

Future Research Directions and Unexplored Avenues for 2 Fluoro 3 Iodo 6 Methoxyphenyl Methyl Sulfane

Development of More Sustainable and Green Synthetic Protocols

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research should prioritize the development of sustainable methods for the synthesis of (2-Fluoro-3-iodo-6-methoxyphenyl)(methyl)sulfane, moving away from traditional protocols that may rely on hazardous reagents or generate significant waste.

Key areas for investigation include:

Solvent Selection: Exploring the use of greener solvents such as bio-derived solvents (e.g., Cyrene, 2-methyltetrahydrofuran) or supercritical fluids (e.g., scCO₂) to replace conventional volatile organic compounds.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. This could involve exploring cycloaddition or C-H activation strategies for the assembly of the core aromatic ring.

Energy Efficiency: Investigating alternative energy sources like microwave irradiation or mechanochemistry to reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Renewable Feedstocks: While challenging, long-term research could aim to derive the aromatic core from renewable biomass sources, significantly enhancing the sustainability profile of the compound.

Table 1: Comparison of Potential Green Synthetic Approaches

ApproachPotential AdvantagesResearch Focus
Mechanochemical SynthesisReduced solvent use, potential for new reactivity, energy efficiency.Screening of grinding parameters and liquid-assisted grinding (LAG) additives.
Microwave-Assisted SynthesisRapid heating, shorter reaction times, often higher yields. researchgate.netOptimization of microwave parameters for key synthetic steps.
BiocatalysisHigh selectivity, mild reaction conditions, use of renewable enzymes.Discovery and engineering of enzymes for regioselective halogenation or methoxylation.

Exploration of Novel Catalytic Systems for its Transformations

The iodine atom on the aromatic ring is a prime handle for a multitude of catalytic transformations, most notably cross-coupling reactions. Future research should venture beyond traditional palladium catalysts to explore more sustainable and novel catalytic systems.

Promising avenues include:

Earth-Abundant Metal Catalysis: Investigating catalysts based on iron, copper, nickel, or bismuth to replace precious metals like palladium. nih.gov Bismuth photocatalysis, for instance, has emerged as a method for the activation and coupling of aryl iodides. nih.gov

Organocatalysis: Developing metal-free catalytic systems for transformations of the C-I bond. This approach offers an eco-friendly alternative to transition metal-based catalysis. acs.orgnih.gov

Dual Catalysis: Combining two different catalytic cycles, such as photoredox catalysis with transition metal catalysis, to enable novel and previously inaccessible transformations under mild conditions.

Table 2: Novel Catalytic Systems for Aryl Iodide Transformation

Catalytic SystemPotential Reaction TypeKey Advantages
Bismuth-based PhotocatalysisC-C and C-Heteroatom bond formation. nih.govLow toxicity, cost-effectiveness, unique reactivity under light irradiation. nih.gov
Iron-based Cross-CouplingSuzuki, Sonogashira, and Buchwald-Hartwig type couplings.High abundance, low cost, reduced environmental impact.
N-Heterocyclic Carbene (NHC)-OrganocatalysisCoupling reactions and functional group installations.Metal-free, tunable steric and electronic properties. researchgate.net

Photochemical and Electrochemical Activation Strategies

Light and electricity offer powerful and clean reagents for activating chemical bonds. Exploring the photochemical and electrochemical behavior of this compound could unlock new reaction pathways.

Photochemical Activation: The C-I bond is susceptible to photolytic cleavage, which can generate aryl radical intermediates. acs.orgnih.gov Research could focus on leveraging this reactivity for C-H functionalization or addition reactions. The presence of the methoxy (B1213986) and fluoro substituents could influence the photophysical properties and subsequent reactivity. nih.govrsc.org Supramolecular templating strategies could also be employed to control the regioselectivity of photochemical reactions. rsc.org

Electrochemical Activation: Electrochemistry provides a reagent-free method to induce redox processes. researchgate.net The reduction of the aryl iodide moiety can generate aryl radicals or anions, while oxidation could involve the methylsulfane or methoxy groups. acs.orgnih.govrsc.org This approach allows for precise control over reaction potential, often leading to higher selectivity and avoiding the use of harsh chemical oxidants or reductants. rsc.org

Microfluidic and Flow Chemistry Applications in its Synthesis and Derivatization

Miniaturized flow reactors offer superior control over reaction parameters, enhanced safety, and potential for straightforward scaling. Applying this technology to this compound is a promising avenue.

Improved Synthesis: Flow chemistry can enable the use of reaction conditions that are difficult to manage in batch reactors, such as high temperatures and pressures, in a safe and controlled manner. This could lead to higher yields and purity in the synthesis of the target compound. researchgate.netresearchgate.net

Rapid Reaction Optimization: Microfluidic systems allow for high-throughput screening of reaction conditions (e.g., temperature, residence time, stoichiometry), dramatically accelerating the optimization of derivatization reactions. nih.govmdpi.com

Handling of Hazardous Intermediates: Reactions involving potentially unstable or hazardous intermediates, which might be generated during transformations of the compound, can be performed more safely in a continuous flow setup where only small amounts of material are reacting at any given time. nih.gov

Investigation into its Potential in Materials Science as a Building Block

The unique arrangement of functional groups on this compound makes it an attractive, though unexplored, building block for advanced materials. The focus here is on its potential for incorporation into larger structures, rather than the properties of the resulting materials themselves.

Polymer Synthesis: The iodo- and fluoro- substituents can be utilized in various polymerization reactions. The iodine atom can serve as a point for cross-coupling based polymerizations, while the fluorine atom can impart specific properties to the resulting polymer backbone.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): Derivatization of the compound to include suitable linking groups (e.g., carboxylic acids, amines) could enable its use as a strut in the construction of porous crystalline materials like MOFs and COFs.

Liquid Crystals: The rigid aromatic core with its distinct electronic character suggests that derivatives of this compound could be investigated as components in liquid crystalline materials. The interplay between the different substituents would likely influence the packing and phase behavior of such molecules.

Q & A

Q. What are the optimal synthetic routes for (2-Fluoro-3-iodo-6-methoxyphenyl)(methyl)sulfane?

  • Methodological Answer : The synthesis typically involves halogenation and functional group substitution. A plausible route includes:

Iodination : Introduce iodine at the 3-position of a fluorinated methoxyphenyl precursor using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions .

Methylsulfane Incorporation : React the iodinated intermediate with methylthiol (CH₃SH) or a methylthio precursor (e.g., CH₃SNa) in the presence of a base (e.g., K₂CO₃) under anhydrous conditions to prevent hydrolysis .

  • Key Considerations :
  • Use Pd-catalyzed cross-coupling (e.g., Sonogashira or Suzuki-Miyaura) to exploit iodine as a leaving group for further derivatization .
  • Monitor reaction progress via TLC or GC-MS.
Synthetic Route Reagents/Conditions Yield
Direct iodinationICl, CH₂Cl₂, 0°C → RT~60-70%
Methylthiol substitutionCH₃SNa, DMF, 80°C, 12h~50-65%
Pd-catalyzed couplingPd(PPh₃)₄, CuI, Et₃N, THF, 60°C~70-85%

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituent environments:
  • Methoxy (-OCH₃) at δ ~3.8 ppm (singlet).
  • Methylsulfane (-SCH₃) at δ ~2.1 ppm (singlet).
  • Aromatic protons influenced by fluorine and iodine (e.g., coupling patterns).
  • 19F NMR : Detect fluorine chemical shifts (δ ~-110 to -120 ppm for ortho-fluoro) .
  • HRMS : Confirm molecular formula (C₈H₇FIOS⁺, [M+H]⁺ = 313.94).
  • X-ray Crystallography : Resolve steric effects of iodine and methoxy groups .

Q. What are the stability considerations for this compound under storage and reaction conditions?

  • Methodological Answer :
  • Light Sensitivity : Iodine’s photolability necessitates storage in amber vials at -20°C .
  • Moisture Sensitivity : Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar) during synthesis to prevent hydrolysis of the methylsulfane group .
  • Thermal Stability : Decomposition observed above 150°C; avoid prolonged heating in reflux conditions.

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : Iodine’s large atomic radius enhances oxidative addition in Pd-catalyzed reactions:
  • Sonogashira Coupling : React with terminal alkynes using PdCl₂(PPh₃)₂/CuI to form biaryl alkynes .
  • Buchwald-Hartwig Amination : Substitute iodine with amines (e.g., morpholine) under Pd₂(dba)₃/XPhos catalysis .
  • Kinetic Studies : Use ³¹P NMR (as in sulfane sulfur trapping ) to monitor ligand exchange rates.
Reaction Type Catalyst System Conversion Efficiency
SonogashiraPd(PPh₃)₄, CuI85-90%
Suzuki-MiyauraPd(OAc)₂, SPhos75-80%

Q. What biological mechanisms are associated with this compound’s sulfane sulfur moiety?

  • Methodological Answer :
  • Zinc Ion Regulation : The sulfane sulfur (-S-S-) can bind zinc finger proteins, modulating redox activity (e.g., inhibition of tristetraprolin or androgen receptor ).
  • Anticancer Activity : Fluorine and iodine enhance lipophilicity, promoting membrane permeability. Test cytotoxicity via MTT assays (IC₅₀ in breast/lung cancer cell lines) .
  • SAR Studies : Compare analogues (e.g., Br vs. I substitution) to assess halogen impact on bioactivity .

Q. How can computational modeling predict electronic effects of substituents?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to evaluate:
  • Electron-withdrawing effects of fluorine (ortho-directing).
  • Steric hindrance from iodine and methoxy groups.
  • HOMO-LUMO Analysis : Assess reactivity toward electrophiles/nucleophiles.
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina .

Data Contradictions and Resolution

  • Discrepancy in Yields : Literature reports varying yields for iodination (60-70% vs. 50-65%). Resolution: Optimize stoichiometry (1.2 eq ICl) and reaction time (2h → 4h) .
  • Conflicting Bioactivity : Some studies report anticancer activity, while others show inactivity. Resolution: Validate assays with standardized protocols (e.g., NCI-60 panel) and purity >95% .

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